2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine is a useful research compound. Its molecular formula is C30H26NOP and its molecular weight is 447.518. The purity is usually 95%.
BenchChem offers high-quality 2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Blue Organic Light-Emitting Diodes
- Application : Bipolar anthracene derivatives containing pyridine have been synthesized for use in OLEDs. A specific compound demonstrated high-efficient deep-blue electroluminescent (EL) emission, crucial for OLED technology (Kwon et al., 2014).
Novel Anthracene Derivatives for Electroluminescent Devices
- Application : Novel anthracene-oxadiazole derivatives were synthesized for use as emitters in OLEDs. These compounds showed good thermal stability and solvatochromism, which are key properties for effective OLED components (Mallesham et al., 2014).
ON-OFF Luminescence Signaling in Hybrid Organic-Inorganic Switches
- Application : The compound was part of a study to create switches with reversible ON and OFF emission, controlled by adjusting the energy level of the anthracene unit. This technology has potential applications in various signaling and sensor devices (Natarajan & Schmittel, 2013).
Catalysis in Heck Coupling
- Application : Pyridine derivatives, similar in structure to the specified compound, were used to synthesize palladium complexes, which served as efficient catalysts for Heck coupling reactions. This is a significant application in organic synthesis and pharmaceuticals (Ojwach et al., 2007).
Fluorescent Chemosensor for Aluminum Ion
- Application : Anthracene derivatives have been used to develop efficient chemosensors for detecting aluminum ions, with potential applications in environmental monitoring and healthcare (Shree et al., 2019).
Mechanism of Action
Target of action
The tert-butyl group and anthracene are common components in many bioactive compounds, suggesting that this compound could interact with a variety of biological targets .
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The anthracene component is known to exhibit fluorescence due to pairwise stacking, which could potentially be utilized in biological imaging or sensing applications .
Biochemical pathways
The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations and biosynthetic pathways . The exact pathways affected by this compound would depend on its specific targets.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the fluorescence of the anthracene component could be affected by the surrounding environment .
properties
IUPAC Name |
2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWWKYOGZURVKL-CYTLCNBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.